molecular formula C13H8Cl2O3 B8401563 2-(2,5-Dichloro-phenoxy)-benzoic acid

2-(2,5-Dichloro-phenoxy)-benzoic acid

Cat. No. B8401563
M. Wt: 283.10 g/mol
InChI Key: WDBMIMYHJWIXBX-UHFFFAOYSA-N
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Patent
US08309734B2

Procedure details

To a solution of 2-iodo-benzoic acid (3.0 g, 12.10 mmol, 1.0 equiv; [CAS RN 88-67-5]) and 2,5-dichloro-phenol (1.97 g, 12.10 mmol, 1.0 equiv; [CAS RN 583-78-8]) in toluene (50 mL) was added caesium carbonate (7.88 g, 24.20 mmol, 2.0 equiv; [CAS RN 534-17-8]) and tetrakis(acetonitrile)copper(I) hexafluorophosphate (1.13 g, 3.02 mmol, 0.25 equiv; [CAS RN 64443-05-6]). The reaction mixture was heated to reflux over night. The solvent was evaporated under reduced pressure and the crude reaction product taken up in water (100 mL), acidified to pH 1 by addition of a solution of 1 M HCl and extracted with ethyl acetate (3×100 mL). The combined organic phases were dried over MgSO4 and the product purified by silica column chromatography using a MPLC system (CombiFlash Companion, Isco Inc.) eluting with a gradient of heptane (+1% acetic acid)/ethyl acetate affording 2.78 g (81%) of the title compound as a white solid. MS (ISN): 281.1 [M−H]−.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
7.88 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
tetrakis(acetonitrile)copper(I) hexafluorophosphate
Quantity
1.13 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][C:13]=1[OH:19].C(=O)([O-])[O-].[Cs+].[Cs+].Cl>C1(C)C=CC=CC=1.O.CC#N.CC#N.CC#N.CC#N.F[P-](F)(F)(F)(F)F.[Cu+]>[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][C:13]=1[O:19][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:2.3.4,8.9.10.11.12.13|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
IC1=C(C(=O)O)C=CC=C1
Name
Quantity
1.97 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)O
Name
caesium carbonate
Quantity
7.88 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
tetrakis(acetonitrile)copper(I) hexafluorophosphate
Quantity
1.13 g
Type
catalyst
Smiles
CC#N.CC#N.CC#N.CC#N.F[P-](F)(F)(F)(F)F.[Cu+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux over night
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude reaction product
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the product purified by silica column chromatography
WASH
Type
WASH
Details
eluting with a gradient of heptane (+1% acetic acid)/ethyl acetate affording 2.78 g (81%) of the title compound as a white solid

Outcomes

Product
Name
Type
Smiles
ClC1=C(OC2=C(C(=O)O)C=CC=C2)C=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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